

An In-depth Technical Guide to 1-Cyclohexeneboronic Acid Pinacol Ester

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Compound of Interest

Compound Name: 1-Cyclohexeneboronic acid
pinacol ester

Cat. No.: B117284

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Cyclohexeneboronic acid pinacol ester**, a versatile reagent in modern organic synthesis. This document outlines its chemical identity, physical and spectral properties, a detailed synthesis protocol, and its primary application in Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and Synonyms

1-Cyclohexeneboronic acid pinacol ester is an organoboron compound widely utilized in organic chemistry. For clarity and comprehensive literature searching, a list of its common synonyms and identifiers is provided below.

Identifier Type	Value	Citation
IUPAC Name	2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane	[1]
CAS Number	141091-37-4	[1] [2]
Molecular Formula	C12H21BO2	[1] [2]
Molecular Weight	208.11 g/mol	[2]
Synonym 1	Cyclohexene-1-boronic acid pinacol ester	[1]
Synonym 2	1-Cyclohexen-1-yl-boronic acid pinacol ester	
Synonym 3	2-(1-Cyclohexenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane	
Synonym 4	Cyclohexen-1-ylboronic acid, pinacol ester	[1]
MDL Number	MFCD05663845	
PubChem CID	10932675	[1]

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of **1-Cyclohexeneboronic acid pinacol ester** is presented in the following tables. This data is essential for its handling, characterization, and use in chemical reactions.

Physical Properties

Property	Value	Citation
Appearance	Clear colorless to tan liquid	[2] [3]
Boiling Point	232.0 ± 33.0 °C (Predicted)	[2]
Density	0.968 g/cm ³	[2]
Refractive Index	1.4650-1.4690	[2]
Flash Point	103.9 °C (219.0 °F)	
Storage Conditions	2-8°C	[2]

Spectral Data Summary

While raw spectral data is not provided, the expected characteristic peaks for **1-Cyclohexeneboronic acid pinacol ester** are described based on its structure and available literature.

Technique	Expected Peaks/Signals	Citation
¹ H NMR	Signals for the vinylic proton on the cyclohexene ring, multiplets for the allylic and aliphatic protons of the cyclohexene ring, and a characteristic singlet for the methyl groups of the pinacol ester.	[4]
¹³ C NMR	Resonances for the sp ² carbons of the C=C bond, sp ³ carbons of the cyclohexene ring, the carbon atoms of the pinacol group, and the carbon atom attached to boron.	[4]
IR Spectroscopy	Characteristic absorption bands for C=C stretching of the alkene, C-H stretching for both sp ² and sp ³ hybridized carbons, and B-O stretching of the boronic ester. The C=C stretch is expected around 1640-1660 cm ⁻¹ .	[4][5]
Mass Spectrometry	The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the pinacol group or fragments from the cyclohexene ring.	[4]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of **1-Cyclohexeneboronic acid pinacol ester** and a general procedure for its application in Suzuki-

Miyaura cross-coupling reactions.

Synthesis of 1-Cyclohexeneboronic Acid Pinacol Ester

The following protocol is adapted from a patented method for the preparation of cyclopentene/cyclohexene-1-boronic acid pinacol ester.

Reaction Scheme:

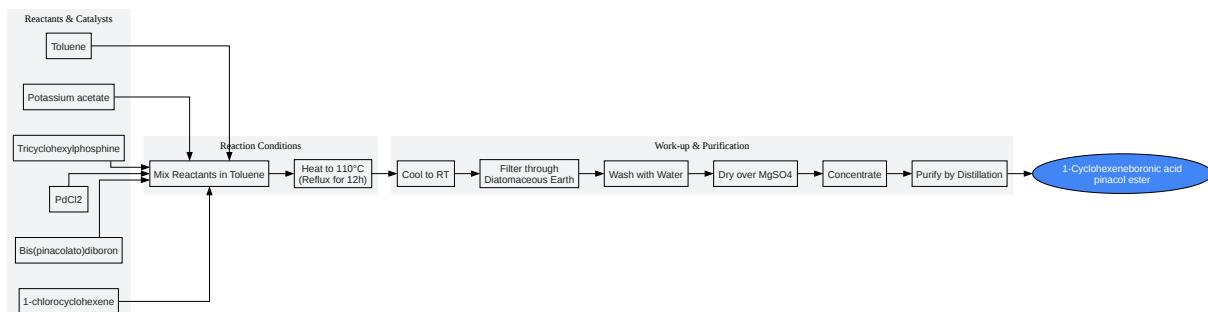
Materials:

- 1-chlorocyclohexene
- Bis(pinacolato)diboron
- Palladium chloride ($PdCl_2$)
- Tricyclohexylphosphine (ligand)
- Potassium acetate (base)
- Toluene (solvent)
- Diatomaceous earth
- Anhydrous magnesium sulfate
- Water

Procedure:[6]

- To a reaction vessel equipped with a mechanical stirrer, thermometer, reflux condenser, and under an inert atmosphere (e.g., argon), add 1-chlorocyclohexene (1.0 eq.), bis(pinacolato)diboron (1.0-1.2 eq.), palladium chloride (0.01 eq.), tricyclohexylphosphine (0.02 eq.), and potassium acetate (3.0 eq.).
- Add toluene as the solvent.
- Heat the reaction mixture to 110 °C and maintain at reflux for 12 hours.

- Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture through a pad of diatomaceous earth.
- Wash the filtrate with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- The crude product can be further purified by distillation under reduced pressure to yield the pure **1-Cyclohexeneboronic acid pinacol ester**.



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Synthesis Workflow for **1-Cyclohexeneboronic acid pinacol ester**.

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

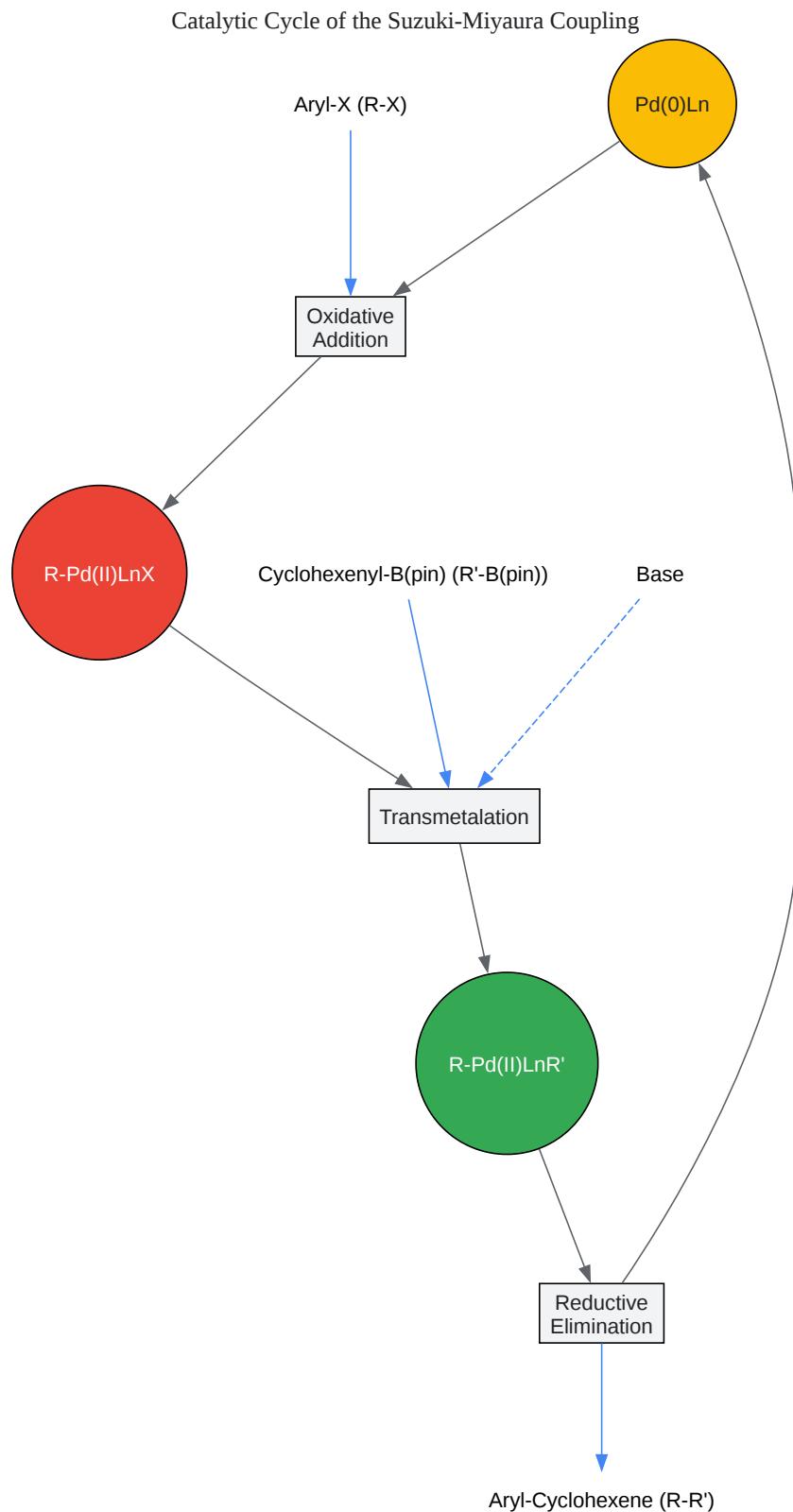
1-Cyclohexeneboronic acid pinacol ester is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. A general protocol for the coupling with an aryl halide is provided below.

Materials:

- **1-Cyclohexeneboronic acid pinacol ester** (1.1-1.5 eq.)
- Aryl halide (e.g., aryl bromide or iodide) (1.0 eq.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2-3 eq.)
- Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

- In a reaction vessel, combine the aryl halide, **1-Cyclohexeneboronic acid pinacol ester**, palladium catalyst, and base.
- Add the solvent system.
- Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by freeze-pump-thaw cycles.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature.
- Perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over a drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)**Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.**

Applications in Research and Drug Development

1-Cyclohexeneboronic acid pinacol ester is a valuable building block in medicinal chemistry and drug discovery. The cyclohexene moiety can be introduced into complex molecules to modulate their pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Its application in the synthesis of Positron Emission Tomography (PET) tracers further highlights its importance in the development of diagnostic agents. The stability and reactivity of this pinacol ester make it a reliable reagent for the synthesis of novel pharmaceutical candidates.

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